MPI-5a

Descripción general

Descripción

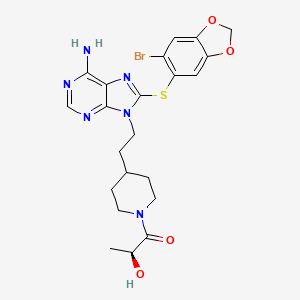

MPI_5a es un inhibidor potente y selectivo de la histona desacetilasa 6 (HDAC6). La histona desacetilasa 6 es una enzima predominantemente citoplasmática que se dirige a la α-tubulina, la cortactina y la proteína de choque térmico 90, entre otros sustratos. MPI_5a tiene una concentración inhibitoria (IC50) de 36 nanomolares en modelos de células tumorales e inhibe la acetilación de la tubulina en células con un valor de IC50 de 210 nanomolares .

Aplicaciones Científicas De Investigación

MPI_5a tiene varias aplicaciones de investigación científica, incluyendo pero no limitado a:

Química: MPI_5a se utiliza como un compuesto de herramienta para estudiar el papel de la histona desacetilasa 6 en diversas vías bioquímicas

Biología: MPI_5a se utiliza para investigar las funciones biológicas de la histona desacetilasa 6 y sus sustratos, como la α-tubulina y la cortactina

Medicina: MPI_5a tiene posibles aplicaciones terapéuticas en el tratamiento del cáncer debido a su capacidad de inhibir la histona desacetilasa 6 e inducir la apoptosis en las células tumorales

Industria: MPI_5a se utiliza en el desarrollo de nuevos inhibidores de la histona desacetilasa para diversas aplicaciones industriales

Mecanismo De Acción

MPI_5a ejerce sus efectos inhibiendo selectivamente la histona desacetilasa 6. La inhibición de la histona desacetilasa 6 conduce a la acumulación de tubulina acetilada en las células, lo que altera la función normal de los microtúbulos e induce la apoptosis en las células tumorales . Los objetivos moleculares y las vías implicadas en el mecanismo de acción de MPI_5a incluyen:

Histona Desacetilasa 6: El objetivo principal de MPI_5a.

Tubulina Acetilada: La acumulación de tubulina acetilada altera la función de los microtúbulos e induce la apoptosis

Análisis Bioquímico

Biochemical Properties

MPI-5a plays a significant role in biochemical reactions, particularly in the inhibition of HDAC6 . HDAC6 is an enzyme that plays a crucial role in various cellular processes, including gene expression, cell signaling, and protein function .

Cellular Effects

This compound has a profound impact on cellular processes. It inhibits acyl-tubulin accumulation in cells, with an IC50 value of 210 nM . This suggests that this compound can influence cell function by modulating the levels of acyl-tubulin, a protein involved in maintaining cell structure and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to HDAC6 and inhibiting its activity . This inhibition can lead to changes in gene expression and cellular metabolism, as HDAC6 is involved in the regulation of these processes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have a stable effect over time . It continues to inhibit HDAC6 activity and prevent acyl-tubulin accumulation in cells, suggesting that it has a long-term impact on cellular function .

Metabolic Pathways

This compound is involved in the metabolic pathway of HDAC6 . By inhibiting HDAC6, it can potentially affect the metabolic flux and levels of metabolites in cells .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de MPI_5a implica la reacción del ácido N-metilpirrol-2-carboxílico con 5,6,7,8-tetrahidro-1,6-naftiridina-2-carboxilato. La ruta sintética detallada y las condiciones de reacción son las siguientes:

Paso 1: El ácido N-metilpirrol-2-carboxílico se hace reaccionar con cloruro de tionilo para formar el cloruro de acilo correspondiente.

Paso 2: El cloruro de acilo se hace reaccionar entonces con 5,6,7,8-tetrahidro-1,6-naftiridina-2-carboxilato en presencia de una base como la trietilamina para formar el producto deseado, MPI_5a.

Métodos de Producción Industrial

Los métodos de producción industrial para MPI_5a no están ampliamente documentados. La síntesis suele implicar técnicas de síntesis orgánica estándar y métodos de purificación como la recristalización o la cromatografía para obtener el compuesto puro.

Análisis De Reacciones Químicas

Tipos de Reacciones

MPI_5a experimenta principalmente los siguientes tipos de reacciones:

Inhibición de la Histona Desacetilasa 6: MPI_5a inhibe selectivamente la histona desacetilasa 6, lo que lleva a la acumulación de tubulina acetilada en las células

Débil Inhibición de Otras Isoformas de Histona Desacetilasa: MPI_5a inhibe débilmente otras isoformas de histona desacetilasa, pero su objetivo principal es la histona desacetilasa 6

Reactivos y Condiciones Comunes

Los reactivos y condiciones comunes utilizados en las reacciones que implican MPI_5a incluyen:

Reactivos: Ácido N-metilpirrol-2-carboxílico, 5,6,7,8-tetrahidro-1,6-naftiridina-2-carboxilato, cloruro de tionilo, trietilamina.

Condiciones: Las reacciones se llevan a cabo típicamente en condiciones anhidras para evitar la hidrólisis de los intermedios reactivos.

Principales Productos Formados

El principal producto formado a partir de las reacciones que implican MPI_5a es la forma acetilada de la tubulina, que se acumula en las células debido a la inhibición de la histona desacetilasa 6 .

Comparación Con Compuestos Similares

MPI_5a es único en su alta selectividad para la histona desacetilasa 6 en comparación con otros inhibidores de la histona desacetilasa. Los compuestos similares incluyen:

Tubastatina A: Otro inhibidor selectivo de la histona desacetilasa 6 con una IC50 de 15 nanomolares.

Citarinostat (ACY-241): Un inhibidor potente y selectivo de la histona desacetilasa con potencial actividad antineoplásica.

Tacedinalina (CI994): Un inhibidor selectivo de la clase I de la histona desacetilasa con potencial actividad antineoplásica.

MPI_5a destaca por su alta selectividad para la histona desacetilasa 6 y su capacidad para inducir la apoptosis en las células tumorales .

Propiedades

IUPAC Name |

N-hydroxy-2-(1-methylpyrrole-2-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-18-7-2-3-14(18)16(21)19-8-6-11-9-12(15(20)17-22)4-5-13(11)10-19/h2-5,7,9,22H,6,8,10H2,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQAQGDSGCGFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)N2CCC3=C(C2)C=CC(=C3)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

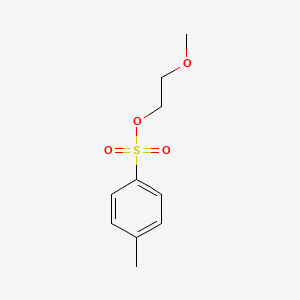

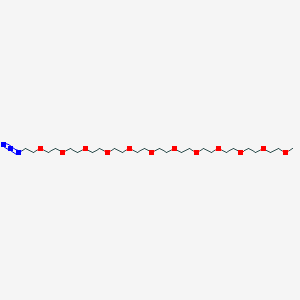

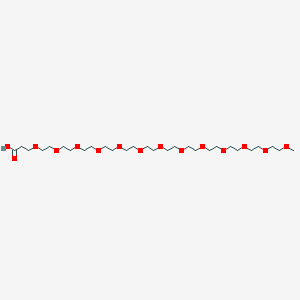

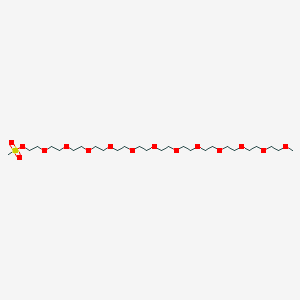

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

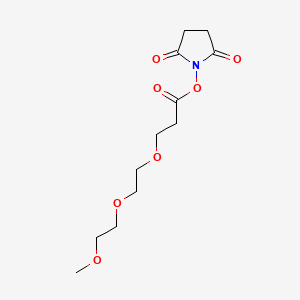

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.